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molecular formula C7H4FIO B1344340 2-Fluoro-3-iodobenzaldehyde CAS No. 146137-83-9

2-Fluoro-3-iodobenzaldehyde

Cat. No. B1344340
M. Wt: 250.01 g/mol
InChI Key: PJINTMYHQOGFTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06743794B2

Procedure details

To a solution of diisopropylamine (10.42 mL, 74.36) in THF (135 mL) under N2 in an ice bath at 0-5° C. was added dropwise over 10 min n-BuLi (42.25 mL, 67.6 mmol) and stirred at this temperature for 10 min. Cooled the reaction mixture to −78° C. in a dry ice/acetone bath and dropwise added 1-fluoro-2-iodobenzene (7.88 mL, 67.6 mmol) over 5 min. Stirred at this temperature for 1 h, dropwise added DMF (6.26 mL, 74.36 mL) over 5 min, and stirred for 10 min. Added Acetic Acid (13.5 mL) followed by H2O and extracted with Et2O (2×). The combined organic solution was washed (0.1 N HCl then brine), dried (MgSO4), filtered and concentrated. The crude benzaldehyde (16.9 g) was taken onto the next step without purification. 1H NMR was consistent with structure.
Quantity
10.42 mL
Type
reactant
Reaction Step One
Quantity
42.25 mL
Type
reactant
Reaction Step One
Name
Quantity
135 mL
Type
solvent
Reaction Step One
Quantity
7.88 mL
Type
reactant
Reaction Step Two
Name
Quantity
6.26 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
13.5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.[Li]CCCC.[F:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[I:20].CN([CH:24]=[O:25])C>C1COCC1.O.C(O)(=O)C>[F:13][C:14]1[C:15]([I:20])=[CH:16][CH:17]=[CH:18][C:19]=1[CH:24]=[O:25]

Inputs

Step One
Name
Quantity
10.42 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
42.25 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
135 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
7.88 mL
Type
reactant
Smiles
FC1=C(C=CC=C1)I
Step Three
Name
Quantity
6.26 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
13.5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirred at this temperature for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred for 10 min
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (2×)
WASH
Type
WASH
Details
The combined organic solution was washed (0.1 N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine), dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude benzaldehyde (16.9 g) was taken onto the next step without purification

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
FC1=C(C=O)C=CC=C1I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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